molecular formula C16H16N2O4S B5767816 2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid

2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid

Cat. No.: B5767816
M. Wt: 332.4 g/mol
InChI Key: BDSZSMQHPDDILC-UHFFFAOYSA-N
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Description

2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid is a complex organic compound that features a morpholine ring, a thiophene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Amide: The thiophene ring is first functionalized to introduce an amide group. This can be achieved through the reaction of thiophene-2-carboxylic acid with an amine under dehydrating conditions.

    Introduction of the Morpholine Ring: The morpholine ring is then introduced through a nucleophilic substitution reaction. This involves reacting a suitable benzoic acid derivative with morpholine in the presence of a base.

    Coupling Reactions: The final step involves coupling the thiophene amide with the morpholine-substituted benzoic acid derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amine derivatives of the original amide group.

    Substitution: Halogenated or nitrated derivatives of the benzoic acid moiety.

Scientific Research Applications

2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the thiophene and benzoic acid moieties can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-YL)-5-(thiophene-2-amido)benzoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-(Morpholin-4-YL)-5-(furan-2-amido)benzoic acid: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

2-(Morpholin-4-YL)-5-(thiophene-2-amido)benzoic acid is unique due to the presence of both a morpholine ring and a thiophene ring, which confer distinct electronic and steric properties. These features make it particularly interesting for applications requiring specific molecular interactions and properties.

Properties

IUPAC Name

2-morpholin-4-yl-5-(thiophene-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c19-15(14-2-1-9-23-14)17-11-3-4-13(12(10-11)16(20)21)18-5-7-22-8-6-18/h1-4,9-10H,5-8H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSZSMQHPDDILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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